molecular formula C18H23NO3 B12067637 (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one

(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one

Cat. No.: B12067637
M. Wt: 301.4 g/mol
InChI Key: ZDGXSVLDHONTSD-INIZCTEOSA-N
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Description

(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one typically involves the condensation of an appropriate benzylamine derivative with a cyclohexylacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions using appropriate nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives, such as:

    Linezolid: An antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another antibiotic with similar applications but improved potency and safety profile.

The uniqueness of this compound lies in its specific chiral structure and the resulting biological activities, which may differ from other oxazolidinone derivatives.

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

(4S)-4-benzyl-3-(2-cyclohexylacetyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H23NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2/t16-/m0/s1

InChI Key

ZDGXSVLDHONTSD-INIZCTEOSA-N

Isomeric SMILES

C1CCC(CC1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3

Origin of Product

United States

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